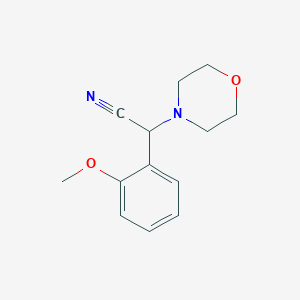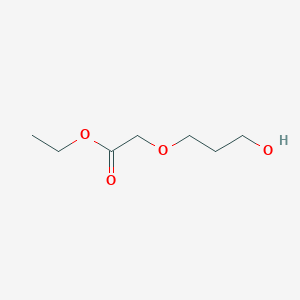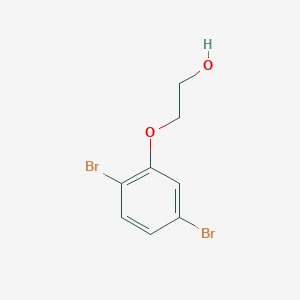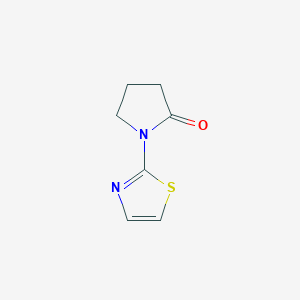
Benzylidene thiazolidinedione
Übersicht
Beschreibung
Benzylidene thiazolidinedione is a compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound derivatives have shown promising biological activities, particularly in the treatment of diabetes and cancer .
Wirkmechanismus
Target of Action
Benzylidene thiazolidinedione primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to PPAR-γ, resulting in its activation . This activation increases glucose uptake in liver cells . The binding of this compound to PPAR-γ is predicted to be strong, similar to that of rosiglitazone .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in glucose metabolism . It enhances peripheral insulin sensitivity and reduces liver glucose output . Moreover, this compound derivatives have been found to inhibit key enzymes of glucose metabolism, such as α-amylase and α-glucosidase .
Result of Action
The activation of PPAR-γ by this compound leads to promising antidiabetic activity . It increases glucose uptake in liver cells, thereby reducing blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can play a significant role. In a study, the antidiabetic efficacy of this compound derivatives was assessed on streptozotocin-induced diabetic mice that were on a high-fat diet . The results showed promising antidiabetic activity .
Biochemische Analyse
Biochemical Properties
Benzylidene Thiazolidinedione interacts with the PPAR-γ receptor, a key player in the regulation of glucose and lipid metabolism . The compound binds to the receptor, modulating its activity and influencing the expression of genes involved in glucose and lipid metabolism .
Cellular Effects
In cellular processes, this compound influences cell function by modulating the activity of the PPAR-γ receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly those pathways involved in glucose and lipid metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the PPAR-γ receptor . It acts as a partial agonist, binding to the receptor and modulating its activity . This can lead to changes in gene expression, particularly those genes involved in glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in both in vitro and in vivo settings . Over time, the compound has been observed to maintain its stability and continue exerting its effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At certain doses, the compound has been found to exert beneficial effects on glucose and lipid metabolism, while at higher doses, adverse effects may be observed .
Metabolic Pathways
This compound is involved in the PPAR-γ pathway, a key metabolic pathway involved in the regulation of glucose and lipid metabolism . It interacts with the PPAR-γ receptor, influencing the activity of this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interaction with the PPAR-γ receptor
Subcellular Localization
The subcellular localization of this compound is likely influenced by its interaction with the PPAR-γ receptor . As a partial agonist of this receptor, the compound may be localized to areas of the cell where the receptor is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzylidene thiazolidinedione typically involves the condensation of thiazolidinedione with benzaldehyde derivatives. One common method involves mixing thiazolidinedione with an appropriate aryl aldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is then refluxed for several hours to yield the desired this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and controlled conditions to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzylidene thiazolidinedione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution where the benzylidene group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound alcohols.
Substitution: Formation of substituted this compound derivatives
Wissenschaftliche Forschungsanwendungen
Benzylidene thiazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various bioactive molecules.
Biology: Studied for its potential as an antidiabetic and anticancer agent.
Medicine: Investigated for its role in improving insulin sensitivity and reducing blood glucose levels.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Thiazolidinedione: A class of compounds known for their antidiabetic properties.
Rhodanine: Another sulfur-containing heterocycle with biological activity.
Hydantoin: A compound with anticonvulsant properties
Uniqueness of Benzylidene Thiazolidinedione: this compound stands out due to its dual role in both antidiabetic and anticancer activities. Its ability to selectively modulate PPAR-γ without causing significant side effects makes it a promising candidate for further drug development .
Eigenschaften
CAS-Nummer |
3774-99-0 |
|---|---|
Molekularformel |
C10H7NO2S |
Molekulargewicht |
205.23 g/mol |
IUPAC-Name |
(5E)-5-benzylidene-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13)/b8-6+ |
InChI-Schlüssel |
SGIZECXZFLAGBW-SOFGYWHQSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)S2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,9-DIMETHOXY-7-PENTAFLUOROETHYL-5H-FURO-[3,2-G]-CHROMENE-5-ONE](/img/structure/B3132731.png)
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)








![N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B3132824.png)

![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)
